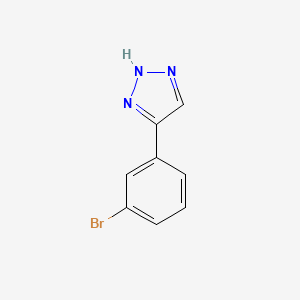

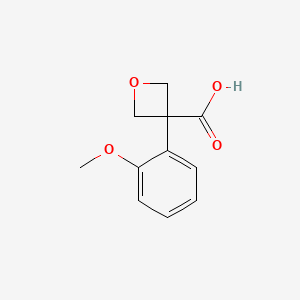

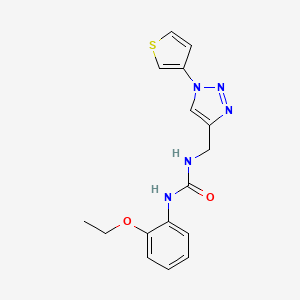

4-(3-bromophenyl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

- Antimicrobial Properties : Compounds containing 1,2,3-triazole derivatives, including structures similar to 4-(3-bromophenyl)-1H-1,2,3-triazole, have been identified for their potent antimicrobial activities. This includes efficacy against various bacteria like Staphylococcus aureus and Bacillus subtilis, indicating potential for developing new antimicrobial agents (Kaushik et al., 2020).

- Antifungal Effects : Similarly, these triazole derivatives have demonstrated significant antifungal properties, suggesting their use in treating fungal infections. This extends the scope of these compounds in pharmaceutical applications focusing on antifungal drugs (Safonov & Panasenko, 2022).

Biological Activities and Medical Applications

- Wide Range of Biological Activities : The derivatives of 1,2,4-triazole, closely related to this compound, have shown a broad spectrum of biological activities. This includes anti-inflammatory, antiviral, and antitumor properties, making them valuable in various medicinal and veterinary applications (Safonov & Nevmyvaka, 2020).

- Neuroprotective Effects : Certain triazole hybrids, such as ferrocene-1H-1,2,3-triazole hybrids, have exhibited neuroprotective effects, indicating their potential application in neurological disorders (Haque et al., 2017).

Chemical Synthesis and Material Science

- Synthesis of Novel Compounds : The versatile chemical structure of 1,2,3-triazoles allows for the synthesis of novel compounds with various applications, including as ligands in coordination chemistry (Radhakrishna et al., 2018).

- Corrosion Inhibition : Triazole derivatives have shown potential as corrosion inhibitors, particularly in protecting metals in acidic environments. This suggests applications in industrial settings for material preservation (Hrimla et al., 2021).

Supramolecular and Coordination Chemistry

- Supramolecular Interactions : The 1,2,3-triazoles, due to their nitrogen-rich structure, engage in a variety of supramolecular interactions. This property is pivotal in applications like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-bromophenyl)-2H-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJXSQXZIOTRTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(dimethylamino)ethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780758.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)

![methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2780766.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B2780769.png)

![(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2780774.png)

![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)